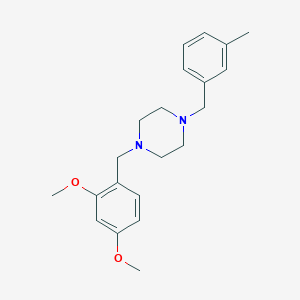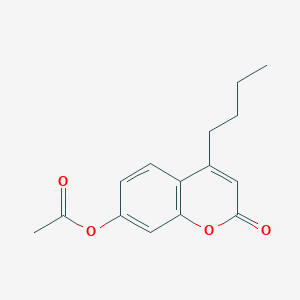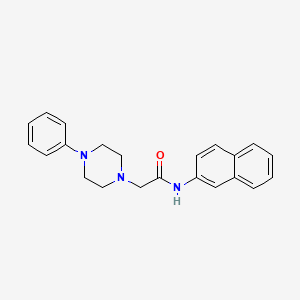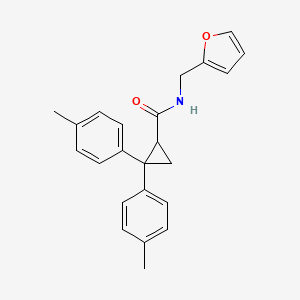![molecular formula C12H19BrN2O2 B4988066 (2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine](/img/structure/B4988066.png)
(2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine, also known as BPEA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of ether amines and has a molecular weight of 330.23 g/mol. In
Mecanismo De Acción
The mechanism of action of (2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine is not fully understood, but it is believed to act by binding to specific receptors in the body. (2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine has been shown to bind to the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. (2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine has also been shown to bind to the sigma-1 receptor, which is involved in the regulation of pain, anxiety, and depression.
Biochemical and Physiological Effects:
(2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine has been shown to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. (2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine has also been shown to have anticancer effects by inducing apoptosis in cancer cells. In addition, (2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine has been shown to have antiviral effects by inhibiting the replication of certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine has a number of advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in scientific research. However, there are also some limitations to its use. (2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, (2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine has not been extensively studied for its potential toxicity, so caution should be exercised when working with this compound.
Direcciones Futuras
There are a number of future directions for research on (2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine. One area of interest is the development of new drugs targeting the serotonin 5-HT2A receptor using (2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine as a ligand. Another area of interest is the development of new anticancer drugs based on the structure of (2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine. In addition, further research is needed to fully understand the mechanism of action of (2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine and its potential applications in scientific research.
Métodos De Síntesis
(2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine can be synthesized by reacting 2-bromoethylamine hydrobromide with 2-(2-bromophenoxy) ethylamine in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as acetonitrile or dimethylformamide, and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
(2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have anti-inflammatory, anticancer, and antiviral properties. (2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine has also been studied for its potential use as a ligand in the development of new drugs targeting G protein-coupled receptors.
Propiedades
IUPAC Name |
N'-[2-[2-(2-bromophenoxy)ethoxy]ethyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN2O2/c13-11-3-1-2-4-12(11)17-10-9-16-8-7-15-6-5-14/h1-4,15H,5-10,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJVRFUCIRATMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCOCCNCCN)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[(4-chlorobenzoyl)oxy]benzoate](/img/structure/B4987994.png)
![4-(4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4988005.png)
![N-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4988010.png)
![2-(1-adamantyl)-N-methyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4988011.png)


![3-{[(3,4-dimethoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4988033.png)
![1-{[1-({6-[(cyclohexylmethyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B4988038.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B4988043.png)


![ethyl 2-benzyl-3-[(4-bromophenyl)amino]-3-oxopropanoate](/img/structure/B4988060.png)
![(1R*,5S*)-6-[3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propanoyl]-6-azabicyclo[3.2.1]octane](/img/structure/B4988068.png)
